molecular formula C13H19N5O3S2 B2620726 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1448066-07-6

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2620726
CAS No.: 1448066-07-6
M. Wt: 357.45
InChI Key: OUHLOTSJHHFNLQ-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, dimethylsulfamoyl, thiophene, and triazolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolone ring can be reduced to form corresponding amines.

    Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties may make it suitable for use in organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share the thiophene ring structure.

    Triazolone Derivatives: Compounds such as 1,2,4-triazol-5-one and its derivatives share the triazolone ring structure.

Uniqueness

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S2/c1-16(2)23(20,21)14-7-8-17-13(19)18(10-5-6-10)12(15-17)11-4-3-9-22-11/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHLOTSJHHFNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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